4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a bromobenzylidene group, and a methoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as 4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on their specific biological activity . For example, some thiazole derivatives can inhibit the formation of certain radicals, demonstrating antioxidant activity .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s physical and chemical properties, such as its density and boiling point, are provided . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a wide range of effects .
Preparation Methods
The synthesis of 4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-bromobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-[(2-bromobenzylidene)amino]-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-[(3-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-[(4-bromobenzylidene)amino]-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c1-22-13-8-6-11(7-9-13)15-19-20-16(23)21(15)18-10-12-4-2-3-5-14(12)17/h2-10H,1H3,(H,20,23)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFDEURHFRSBLY-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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